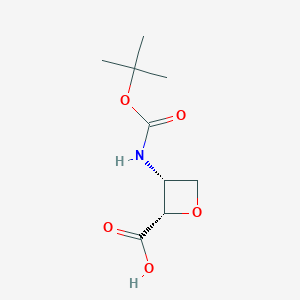
(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is a synthetic organic compound that belongs to the class of oxetane derivatives. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes this compound particularly interesting for various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors such as epoxides or halohydrins.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The oxetane ring can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the oxetane ring can lead to the formation of alcohols or other reduced derivatives.
Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Conditions: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-2,3-diones, while reduction can produce diols.
科学的研究の応用
Chemistry
In chemistry, (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, oxetane derivatives are explored for their potential as pharmaceutical agents. The unique reactivity of the oxetane ring can be harnessed to develop novel drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can be exploited in various chemical transformations. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further reactions.
類似化合物との比較
Similar Compounds
(2S,3R)-3-Aminooxetane-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(2S,3R)-3-((Methoxycarbonyl)amino)oxetane-2-carboxylic acid: Has a methoxycarbonyl protecting group instead of Boc.
Uniqueness
The presence of the Boc protecting group in (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid provides stability and selectivity in reactions, making it a versatile intermediate in organic synthesis. The oxetane ring’s strain also imparts unique reactivity compared to other cyclic ethers.
特性
分子式 |
C9H15NO5 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
(2S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m1/s1 |
InChIキー |
ZAAGFPCWFSEKCQ-RITPCOANSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CO[C@@H]1C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1COC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




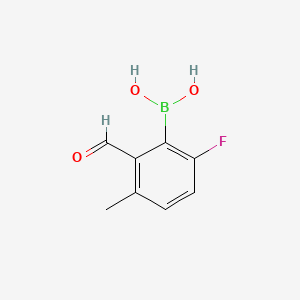
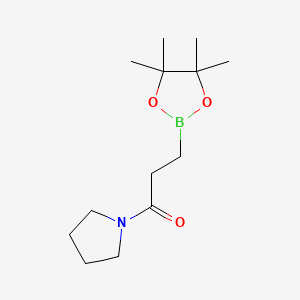
![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)
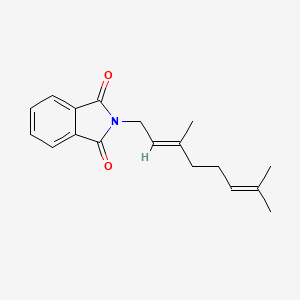

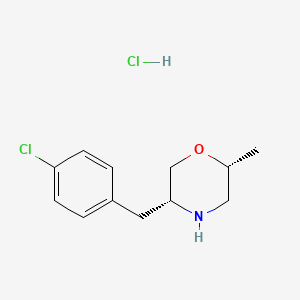


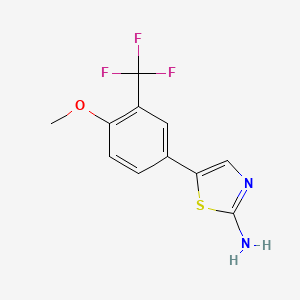
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)
